molecular formula C12H12N2O B3048592 5-Phenoxybenzene-1,3-diamine CAS No. 175723-08-7

5-Phenoxybenzene-1,3-diamine

Cat. No.: B3048592
CAS No.: 175723-08-7
M. Wt: 200.24 g/mol
InChI Key: WTIXAYOFTICTHJ-UHFFFAOYSA-N
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Description

5-Phenoxybenzene-1,3-diamine is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a phenoxy group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxybenzene-1,3-diamine typically involves the reaction of 5-phenoxybenzene with nitrating agents to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxybenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenoxybenzene derivatives .

Scientific Research Applications

5-Phenoxybenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenoxybenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 5-Phenoxybenzene-1,3-diamine is unique due to the presence of both phenoxy and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-phenoxybenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXAYOFTICTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406756
Record name 5-phenoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175723-08-7
Record name 5-phenoxybenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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